2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide
CAS No.: 214193-25-6
Cat. No.: VC20760824
Molecular Formula: C13H23N3O8S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide - 214193-25-6](/images/no_structure.jpg)
CAS No. | 214193-25-6 |
---|---|
Molecular Formula | C13H23N3O8S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | 2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
Standard InChI | InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10?,12-/m1/s1 |
Standard InChI Key | QNMMQEFPNFRVFP-HCTIOZQGSA-N |
Isomeric SMILES | CC(=O)NC(C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O |
SMILES | CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Canonical SMILES | CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Chemical Identity and Structural Properties
Nomenclature and Identification
2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide represents a glycosylated nitrosothiol compound with several synonyms in scientific literature. The compound is also known as N-(β-D-Glucopyranosyl)-N2-acetyl-S-nitroso-D,L-penicillamide and N-(beta-D-Glucopyranosyl)-2-(acetylamino)-3-methyl-3-(nitrosothio)butanamide, among other names . This diversity in nomenclature reflects its complex structure incorporating both amino acid and carbohydrate moieties. The compound is identified in chemical databases by its unique CAS Registry Number 214193-25-6, which serves as its primary identifier for research and commercial purposes .
The compound belongs to the broader family of glyco-S-nitrosothiols, which represent an important class of nitric oxide donor compounds with enhanced biological properties. Its structural complexity arises from the combination of a nitrosothiol functional group with a glucose moiety, creating a hybrid molecule with unique physicochemical and biological characteristics.
Structural Characteristics and Physical Properties
The molecular structure of 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide features several key functional groups that contribute to its biological activity. The compound has a molecular formula of C13H23N3O8S and a molecular weight of 381.40 g/mol . Its structure contains:
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A D-glucose backbone (oxan-2-yl group) with multiple hydroxyl groups
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An acetamido group (-NHCOCH3)
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A critical nitrosothiol functional group (-SNO) that serves as the nitric oxide donor site
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A butanamide linkage connecting the penicillamine derivative to the glucose moiety
Table 1: Physical and Chemical Properties of 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide
Property | Value |
---|---|
Molecular Formula | C13H23N3O8S |
Molecular Weight | 381.40 g/mol |
Physical Appearance | Green Solid |
CAS Registry Number | 214193-25-6 |
Standard InChIKey | LEJGAWQBSYDJMX-VUQZHNRUSA-N |
Assay Purity (Commercial) | 95-99% |
Solubility | Water-soluble |
The compound typically appears as a green solid when synthesized for research purposes, with commercial preparations offering assay purities between 95-99% . The green coloration is characteristic of many S-nitrosothiol compounds and arises from the nitrosothiol functional group. The compound demonstrates good water solubility, which is enhanced by the presence of the sugar moiety with its multiple hydroxyl groups.
Chemical Identifiers and Digital Representation
For computational chemistry and database purposes, the compound can be represented through several standardized chemical identifiers. The IUPAC name provides the most comprehensive description: 2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide. Additional identifiers include the Standard InChI and InChIKey notations, which encode the structural information in a compact format suitable for database searching and chemical informatics applications.
Property | Glyco-S-nitrosothiols | Traditional NO Donors (e.g., SNAP) |
---|---|---|
Water Solubility | Enhanced | Limited |
Cytotoxicity Against Cancer Cells | Higher | Lower |
Delivery Efficiency | Improved | Standard |
Cellular Uptake | Enhanced via glucose transporters | Passive diffusion dominated |
Stability in Biological Media | Potentially improved | Variable |
Comparison with Related Compounds
Structural Relationships to Other NO Donors
2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide shares structural similarities with other nitric oxide donors, particularly S-nitroso-N-acetylpenicillamine (SNAP), but with the critical addition of a glycosyl group. This places it in the family of compounds known as glyco-S-nitrosothiols, which represent an evolution in NO donor chemistry.
The compound is closely related to Glyco-SNAP-2 (CAS No.: 188849-82-3), which has the same molecular formula and weight, suggesting they may be stereoisomers or structural variants with similar biological properties. These glycosylated nitrosothiols represent a strategic modification of the basic SNAP structure to enhance pharmaceutical properties.
Advantages Over Traditional NO Donors
Research indicates that glyco-S-nitrosothiols, including 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide, outperform traditional S-nitroso-N-acetylpenicillamine (SNAP) in several aspects . The glycosylation strategy enhances the compound's water solubility, stability, and potentially its targeting specificity in biological systems.
The primary advantages include:
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Improved pharmacokinetic profile due to the hydrophilic glucose moiety
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Enhanced cellular uptake through glucose transporters
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Greater stability in biological media
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Potentially more controlled release of nitric oxide
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Superior cytotoxicity against specific cancer cell types
Table 3: Functional Comparison of NO Donor Compounds
Compound Class | Example | NO Release Mechanism | Targeting Capability | Therapeutic Potential |
---|---|---|---|---|
Glyco-S-nitrosothiols | 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | Enzymatic and non-enzymatic | Enhanced via glucose moiety | Anti-cancer, cardiovascular |
S-nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP) | Mainly non-enzymatic | Limited | General NO donor applications |
Organic nitrates | Nitroglycerin | Enzymatic reduction | None | Primarily cardiovascular |
NONOates | DETA NONOate | Spontaneous hydrolysis | None | Research tools, some therapeutic applications |
Current Research Status and Future Directions
Research Gaps and Future Investigations
Despite the promising properties of 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide, several research gaps remain to be addressed:
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Detailed pharmacokinetic and pharmacodynamic studies to better understand its behavior in biological systems
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Comprehensive toxicological evaluations to assess safety profiles
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Structure-activity relationship studies to optimize the molecule for specific therapeutic applications
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Investigation of additional glucose transporter-mediated targeting strategies
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Exploration of combination therapies, particularly in oncology applications
Future research directions may include the development of second-generation glyco-S-nitrosothiols with improved properties, such as enhanced stability, targeted delivery, or controlled release profiles. Additionally, exploration of disease-specific applications beyond cancer, such as cardiovascular, inflammatory, or neurodegenerative conditions, represents a promising avenue for future investigations.
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